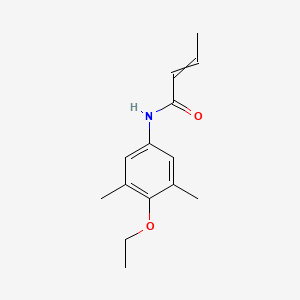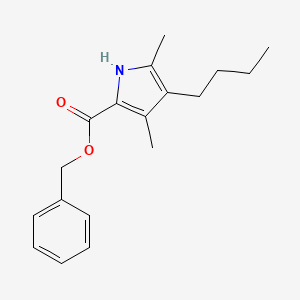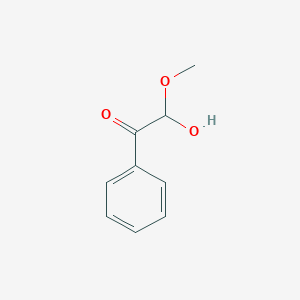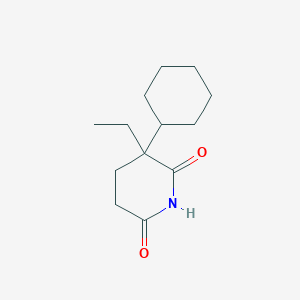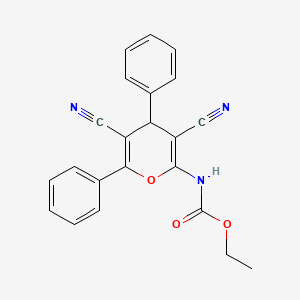
Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate is a chemical compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and pharmaceutical properties, including anti-inflammatory, anti-microbial, and anti-tumor activities . This compound features a six-membered oxygen-containing ring, which is a characteristic structure of pyran derivatives .
Preparation Methods
The synthesis of ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate typically involves a multicomponent reaction (MCR) approach. This method is favored due to its high efficiency, atom economy, and green reaction conditions . One common synthetic route involves the condensation of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions . For instance, hexamethylenetetramine (HMTA) can be used as a catalyst in an aqueous medium to facilitate the reaction .
Chemical Reactions Analysis
Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-cancer and anti-inflammatory treatments.
Industry: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate can be compared with other pyran derivatives such as:
2-amino-3,5-dicyano-4,6-diphenyl-4H-pyran: Similar in structure but with an amino group instead of an ethyl carbamate group.
4-aryl-4H-pyran-3-carboxylates: These compounds have different substituents on the pyran ring, leading to varied biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
92082-38-7 |
|---|---|
Molecular Formula |
C22H17N3O3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl N-(3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate |
InChI |
InChI=1S/C22H17N3O3/c1-2-27-22(26)25-21-18(14-24)19(15-9-5-3-6-10-15)17(13-23)20(28-21)16-11-7-4-8-12-16/h3-12,19H,2H2,1H3,(H,25,26) |
InChI Key |
WOGMCIVOQQOXKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C(C(=C(O1)C2=CC=CC=C2)C#N)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
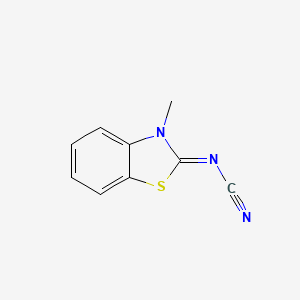
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
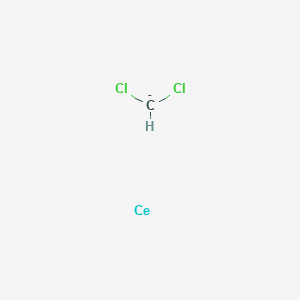

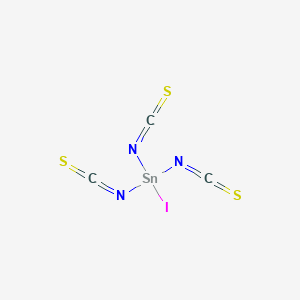
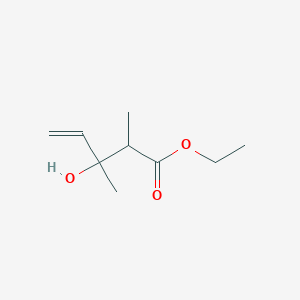
![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)
